molecular formula C15H10O5 B14443096 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione CAS No. 75840-14-1

2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione

Cat. No.: B14443096
CAS No.: 75840-14-1
M. Wt: 270.24 g/mol
InChI Key: BLJRKVJPVVZPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often followed by oxidation to introduce the carbonyl group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways related to oxidative stress and cellular signaling . The compound’s ability to donate and accept electrons makes it a versatile agent in both chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its indene backbone, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler phenolic compounds .

Properties

CAS No.

75840-14-1

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione

InChI

InChI=1S/C15H10O5/c16-11-6-5-8(7-12(11)17)15(20)13(18)9-3-1-2-4-10(9)14(15)19/h1-7,16-17,20H

InChI Key

BLJRKVJPVVZPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.